Pentyl 2-[7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate
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Vue d'ensemble
Description
Pentyl 2-[7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate, also known as PAMS, is a novel compound that has attracted attention in the scientific community due to its potential applications in various fields, including medicine and biotechnology.
Applications De Recherche Scientifique
Bioactive Sulfur-containing Metabolites
Research on sulfur-containing metabolites, such as S-alk(en)yl cysteine sulfoxides found in the genus Allium (garlic and onions), underscores the importance of sulfur in biological systems for health benefits. These compounds have been studied for their potential therapeutic effects, including antioxidant properties and roles in cardiovascular health (Rose et al., 2005).
Antioxidant Mechanisms of Sulfur-containing Compounds
The study of N-acetyl cysteine (NAC), a well-known antioxidant, reveals insights into the mechanisms by which sulfur-containing compounds exert their effects. NAC has been shown to trigger intracellular H2S and sulfane sulfur production, offering fast-acting antioxidant properties by influencing mitochondrial function (Ezeriņa et al., 2018).
Synthesis and Biological Activity of Sulfur- and Nitrogen-containing Compounds
Research into the synthesis of novel sulfur- and nitrogen-containing compounds, such as phenylthiourea and acetophenone derivatives, has been aimed at understanding their physiological properties, including antioxidant effects and the ability to influence biological membranes. Such compounds show promise in drug development due to their significant biological activity (Farzaliyev et al., 2020).
Understanding the Role of Sulfur in Aroma Production in Foods
The role of sulfur-containing compounds in the production of aromas, especially in wine, has been a subject of study. Sulfur-containing amino acids like cysteine can react with carbonyl compounds to form aroma-active molecules, highlighting the complex interplay between sulfur chemistry and sensory properties of food (Marchand et al., 2002).
Propriétés
IUPAC Name |
pentyl 2-[7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O5S/c1-3-4-5-6-25-10(22)8-26-15-17-12-11(20(15)7-9(16)21)13(23)18-14(24)19(12)2/h3-8H2,1-2H3,(H2,16,21)(H,18,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZVTSOGPRMMRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)CSC1=NC2=C(N1CC(=O)N)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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